molecular formula C8H14ClNO2 B15310131 Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride

Cat. No.: B15310131
M. Wt: 191.65 g/mol
InChI Key: URFPRUMSHGNTSV-UHFFFAOYSA-N
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Description

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride is a compound that belongs to the class of azabicyclo[2.1.1]hexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant rigidity and stability.

Preparation Methods

The synthesis of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The process can be summarized as follows:

Chemical Reactions Analysis

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride involves its role as an electrophile in ring-opening reactions. The compound interacts with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is leveraged in the synthesis of complex molecules, such as LDDs, which target specific proteins for degradation .

Comparison with Similar Compounds

Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-5-6-3-8(4-6,9-5)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H

InChI Key

URFPRUMSHGNTSV-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2)(N1)C(=O)OC.Cl

Origin of Product

United States

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